REACTION_CXSMILES
|
[OH-:1].[Na+].C([N:10]1[CH2:15][CH2:14][C:13]([CH2:17][O:18][C:19]2[CH:24]=[CH:23][C:22]([C:25]#[N:26])=[CH:21][CH:20]=2)([OH:16])[CH2:12][CH2:11]1)C1C=CC=CC=1>C(O)C>[C:25]([C:22]1[CH:23]=[CH:24][C:19]([O:18][CH2:17][C:13]2([OH:16])[CH2:14][CH2:15][NH:10][CH2:11][CH2:12]2)=[CH:20][CH:21]=1)(=[O:1])[NH2:26] |f:0.1|
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Name
|
|
Quantity
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6.8 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
|
compound
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Quantity
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2.2 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N1CCC(CC1)(O)COC1=CC=C(C=C1)C#N
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for four and half hours
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Type
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CUSTOM
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Details
|
The solvent was removed under reduced pressure and to the residue
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Type
|
ADDITION
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Details
|
was added water (30 mL)
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Type
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FILTRATION
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Details
|
the precipitate was collected by filtration
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Name
|
|
Type
|
|
Smiles
|
C(N)(=O)C1=CC=C(OCC2(CCNCC2)O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |